(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
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Overview
Description
(4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone: is a synthetic organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Target of Action
Similar compounds with a fluorophenyl and piperazine structure have been found to interact with various receptors
Mode of Action
Compounds with similar structures have been found to exhibit inverse agonist behavior, binding to their target receptors and causing a reduction in their activity . The specific interactions of this compound with its targets and the resulting changes would require further investigation.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The downstream effects of these pathways would depend on the specific targets and mode of action of the compound.
Result of Action
Similar compounds have been found to exhibit various biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular level .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki coupling reaction, where a boronic acid derivative of the fluorophenyl group reacts with a halogenated pyrrole.
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with a dihaloalkane.
Attachment of the Methylsulfonyl Group: The methylsulfonyl group can be introduced via sulfonylation, where a sulfonyl chloride reacts with the piperazine ring.
Final Coupling: The final step involves coupling the pyrrole and piperazine derivatives through a carbonylation reaction to form the methanone linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can occur at the carbonyl group, converting the methanone to a methanol derivative.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid under controlled conditions.
Major Products Formed
Oxidation: Pyrrole oxides and other oxidized derivatives.
Reduction: Methanol derivatives and reduced forms of the compound.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to bind to specific proteins or enzymes makes it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a target for pharmaceutical research.
Industry
In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.
Comparison with Similar Compounds
Similar Compounds
- (4-(4-chlorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- (4-(4-bromophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
- (4-(4-methylphenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-fluorophenyl)-1H-pyrrol-2-yl)(4-(methylsulfonyl)piperazin-1-yl)methanone lies in the presence of the fluorophenyl group, which can influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and alter its interaction with biological targets, making it distinct from its analogs with different substituents.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-(4-methylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O3S/c1-24(22,23)20-8-6-19(7-9-20)16(21)15-10-13(11-18-15)12-2-4-14(17)5-3-12/h2-5,10-11,18H,6-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JULGJEWQUOAZEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(CC1)C(=O)C2=CC(=CN2)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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